molecular formula C10H10Cl2O B2994403 1-(3,4-Dichlorophenyl)but-3-en-1-ol CAS No. 171426-66-7

1-(3,4-Dichlorophenyl)but-3-en-1-ol

Cat. No.: B2994403
CAS No.: 171426-66-7
M. Wt: 217.09
InChI Key: OKECYPLFPZDELH-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to a butenol chain. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)but-3-en-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate alkene under specific conditions. One common method involves the use of a Grignard reagent, where 3,4-dichlorobenzaldehyde reacts with a Grignard reagent such as allylmagnesium bromide to form the desired product . The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)but-3-en-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)but-3-en-1-ol is unique due to its specific combination of a dichlorophenyl group and a butenol chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10,13H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKECYPLFPZDELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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